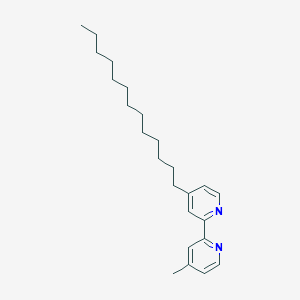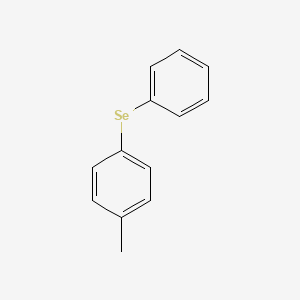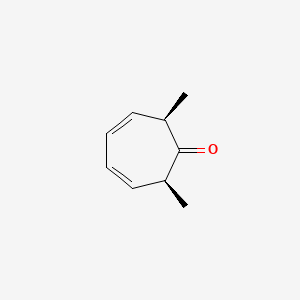
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate is a chemical compound with the molecular formula C6H7ClN2O4 It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a chloro substituent
Méthodes De Préparation
The synthesis of 1-chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate can be achieved through several routes. One common method involves the reaction of lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate with manganese (III) acetate . This reaction leads to the formation of diethyl 2,5-dihydroxy-2,5-bis(trifluoromethyl)tetrahydrofuran-3,4-dicarboxylate, which can be further processed to obtain the desired compound.
Analyse Des Réactions Chimiques
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and diazonium groups make this compound highly reactive in substitution reactions, where these groups can be replaced by other functional groups.
Common reagents used in these reactions include manganese (III) acetate for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate involves its reactivity with various molecular targets. The diazonium group can participate in electrophilic substitution reactions, while the chloro and ethoxy groups can undergo nucleophilic substitution. These reactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-chloro-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate include:
1-chloro-3-diazonio-4-methoxy-4-oxobut-2-en-2-olate: Similar structure but with a methoxy group instead of an ethoxy group.
This compound: Similar structure but with different substituents on the but-2-en-2-olate backbone.
Propriétés
| 81260-29-9 | |
Formule moléculaire |
C6H7ClN2O3 |
Poids moléculaire |
190.58 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-diazo-3-oxobutanoate |
InChI |
InChI=1S/C6H7ClN2O3/c1-2-12-6(11)5(9-8)4(10)3-7/h2-3H2,1H3 |
Clé InChI |
DLGFVTBLHLAVLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)


![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)
